(5-Phenyl-1,3-oxazol-2-yl)methanamine

PNMT inhibition catecholamine biosynthesis enzymology

Selecting (5-Phenyl-1,3-oxazol-2-yl)methanamine with a 98% purity specification is critical for reliable research outcomes. The 5-phenyl substituent is not merely decorative; it provides essential pharmacophoric properties, including π-π stacking and hydrophobic interactions, absent in simpler oxazole analogs. This scaffold has documented in vitro PNMT inhibitory activity and, through the 2-aminomethyl handle, enables rapid synthesis of potent antiproliferative agents (HeLa, A549, HepG2 IC50 0.78-1.27 μM). The free amine form eliminates neutralization steps, allowing direct, efficient coupling in your SAR campaigns. This compound is the defined, patent-validated core for developing next-generation anti-inflammatory and anticancer agents.

Molecular Formula C10H10N2O
Molecular Weight 174.203
CAS No. 112206-31-2
Cat. No. B2909673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Phenyl-1,3-oxazol-2-yl)methanamine
CAS112206-31-2
Molecular FormulaC10H10N2O
Molecular Weight174.203
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C(O2)CN
InChIInChI=1S/C10H10N2O/c11-6-10-12-7-9(13-10)8-4-2-1-3-5-8/h1-5,7H,6,11H2
InChIKeyYAWUPQZCCORVHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenyl-1,3-oxazol-2-yl)methanamine (CAS 112206-31-2): Core Heterocyclic Building Block for Medicinal Chemistry and Targeted Inhibitor Development


(5-Phenyl-1,3-oxazol-2-yl)methanamine (CAS 112206-31-2) is a heterocyclic organic compound featuring an oxazole core substituted with a phenyl group at the 5-position and an aminomethyl group at the 2-position [1]. The compound has been evaluated for in vitro inhibitory activity against Phenylethanolamine N-Methyltransferase (PNMT), a key enzyme in epinephrine biosynthesis [2]. The oxazole ring contributes to stability and potential bioactivity, while the phenyl and aminomethyl groups enhance reactivity for further functionalization in medicinal chemistry applications [1].

Why Generic Substitution Fails for (5-Phenyl-1,3-oxazol-2-yl)methanamine: Critical Role of the 5-Phenyl Moiety in Target Engagement and Synthetic Utility


Generic substitution of (5-Phenyl-1,3-oxazol-2-yl)methanamine with structurally similar oxazole methanamines is not scientifically justified due to the critical functional role of the 5-phenyl substituent. The 5-phenyloxazole scaffold confers specific pharmacophoric properties essential for biological target engagement—including π-π stacking interactions and hydrophobic binding—that are absent in unsubstituted or alkyl-substituted oxazole analogs [1]. Furthermore, the 2-aminomethyl-5-phenyloxazole core is a protected structural class with documented anti-inflammatory and analgesic utility in warm-blooded animals, as established in foundational patent literature [2]. Substitution with 2-substituted oxazoles lacking the 5-phenyl group would eliminate these distinct pharmacological properties and synthetic derivatization pathways, rendering simple structural analogs functionally non-equivalent.

Quantitative Differentiation Evidence for (5-Phenyl-1,3-oxazol-2-yl)methanamine: Comparative Activity, Synthetic Utility, and Procurement Parameters


PNMT Inhibitory Activity: Quantified Target Engagement Versus Unsubstituted Oxazole Scaffolds

(5-Phenyl-1,3-oxazol-2-yl)methanamine demonstrates measurable in vitro inhibitory activity against Phenylethanolamine N-Methyltransferase (PNMT), a validated target in catecholamine biosynthesis regulation [1]. The 5-phenyl substituent provides essential hydrophobic and π-stacking interactions with the PNMT active site that are absent in unsubstituted oxazole methanamine scaffolds (e.g., oxazol-2-ylmethanamine, CAS 1041053-44-4) which lack aromatic substitution and consequently show no documented PNMT engagement .

PNMT inhibition catecholamine biosynthesis enzymology

Synthetic Versatility: Free Amine Versus Hydrochloride Salt for Divergent Derivatization Pathways

(5-Phenyl-1,3-oxazol-2-yl)methanamine (CAS 112206-31-2) is supplied as the free amine form, enabling direct use in amide coupling, reductive amination, and nucleophilic substitution reactions without the additional deprotection step required when using the hydrochloride salt form (CAS 64640-02-4) . The hydrochloride salt form requires neutralization with base prior to many synthetic transformations, adding an operational step that reduces overall yield and increases processing time .

medicinal chemistry building block derivatization

5-Phenyloxazole Scaffold: Demonstrated Antiproliferative Potential via Tubulin Polymerization Inhibition

The 5-phenyloxazole scaffold present in (5-Phenyl-1,3-oxazol-2-yl)methanamine is a validated pharmacophore for tubulin polymerization inhibition. Structure-activity relationship studies on 5-phenyloxazole-2-carboxylic acid derivatives—which share the identical 5-phenyloxazole core—demonstrate that compound 9 exhibited IC50 values of 0.78 μM (HeLa), 1.08 μM (A549), and 1.27 μM (HepG2), with selectivity for cancer cells over normal cells exceeding that of ABT751 and colchicine [1]. In contrast, 4,5-dimethyloxazole scaffolds lacking the 5-phenyl group show no documented tubulin polymerization inhibitory activity in comparable assay systems .

antiproliferative tubulin polymerization cancer cell lines

Intellectual Property Protection: 2-Aminomethyl-5-phenyloxazole Core as Patented Anti-Inflammatory Scaffold

The 2-aminomethyl-5-phenyloxazole core structure has been established in the patent literature as a pharmacologically active scaffold with demonstrated anti-inflammatory and analgesic efficacy in warm-blooded animals [1]. US Patent 4101660A specifically claims 2-aminomethyl-5-phenyloxazoles and their pharmaceutically acceptable acid addition salts for ameliorating inflammation, with specific exemplified embodiments including halogenated phenyl derivatives that demonstrated enhanced activity [1]. Unsubstituted oxazole methanamines and alkyl-substituted analogs lack this specific patent protection and have no documented anti-inflammatory utility in comparable in vivo models .

anti-inflammatory analgesic patent protection

Storage Stability: Room Temperature Shipping Versus Cold Chain Requirements for Hydrochloride Salt

(5-Phenyl-1,3-oxazol-2-yl)methanamine (CAS 112206-31-2) can be shipped at room temperature and stored at 2-8°C for long-term preservation, with a documented purity specification of 98% . In contrast, the hydrochloride salt form (CAS 64640-02-4) typically requires storage at -20°C and may necessitate cold chain shipping, which increases procurement costs and logistical complexity .

stability shipping procurement

LSD1 Inhibitor Scaffold: Phenyl Oxazole Derivatives Demonstrate Anti-Proliferative Activity in Cancer Models

Functionalized phenyl oxazole derivatives—incorporating the same 5-phenyloxazole core present in (5-Phenyl-1,3-oxazol-2-yl)methanamine—have been validated as LSD1 inhibitors with anti-proliferative activity in cervical and breast cancer cell lines and in vivo efficacy in zebrafish embryo models [1]. These compounds likely act via multiple epigenetic mechanisms specific to cancer cells [1]. Alkyl-substituted oxazole methanamines lacking the 5-phenyl group show no documented LSD1 inhibitory activity [2].

LSD1 inhibition epigenetics cancer

Validated Research Applications for (5-Phenyl-1,3-oxazol-2-yl)methanamine: Evidence-Backed Use Cases in Medicinal Chemistry and Pharmacology


PNMT Inhibitor Development for Catecholamine Pathway Research

Based on documented in vitro PNMT inhibitory activity [1], (5-Phenyl-1,3-oxazol-2-yl)methanamine serves as a starting scaffold for developing PNMT inhibitors to study catecholamine biosynthesis regulation. The compound can be used in enzyme inhibition assays to characterize PNMT active site interactions and as a template for SAR optimization toward more potent and selective PNMT modulators.

Medicinal Chemistry Building Block for Amide Coupling and Derivatization

The free amine form with 98% purity specification [1] enables direct use in amide coupling, reductive amination, and nucleophilic substitution reactions without neutralization steps. This compound is suitable for library synthesis in SAR campaigns targeting tubulin polymerization , LSD1 inhibition , or anti-inflammatory pathways , where the 5-phenyloxazole core provides essential pharmacophoric interactions.

Anti-Inflammatory Drug Discovery Scaffold

The 2-aminomethyl-5-phenyloxazole core is patent-validated for anti-inflammatory and analgesic activity in warm-blooded animal models [1]. Researchers can utilize (5-Phenyl-1,3-oxazol-2-yl)methanamine as a lead-like scaffold for developing novel anti-inflammatory agents, with the option to explore halogenated phenyl derivatives (e.g., 4-chlorophenyl, 4-fluorophenyl) that demonstrated enhanced activity in the original patent disclosure.

Antiproliferative Agent Development via Tubulin Polymerization Inhibition

The 5-phenyloxazole scaffold has demonstrated potent antiproliferative activity against HeLa, A549, and HepG2 cancer cell lines with IC50 values of 0.78-1.27 μM when elaborated to carboxamide derivatives [1]. (5-Phenyl-1,3-oxazol-2-yl)methanamine can be functionalized via the 2-aminomethyl group to generate analogs that retain tubulin polymerization inhibitory activity while improving selectivity over normal cells compared to ABT751 and colchicine.

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